
2,5-Dimethoxyphenylmagnesium bromide
Overview
Description
2,5-Dimethoxyphenylmagnesium bromide is a Grignard reagent with the linear formula (CH3O)2C6H3MgBr . It is commonly used in organic synthesis . The molecular weight of this compound is 241.36 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string COc1ccc (OC)c ( [Mg]Br)c1 . This indicates that the compound contains a phenyl ring with two methoxy groups attached at the 2 and 5 positions, and a magnesium bromide group attached at one of the carbon atoms of the phenyl ring .
Physical And Chemical Properties Analysis
This compound is a solution with a concentration of 0.5 M in tetrahydrofuran (THF) . It has a boiling point of 65 °C and a density of 0.964 g/mL at 25 °C . The compound is sensitive to air and moisture .
Scientific Research Applications
Redox-Active Macromolecules
Researchers Rathore, Burns, and Deselnicu (2001) synthesized macromolecules containing multiple redox-active sites using 2,5-dimethoxytolylmagnesium bromide. These macromolecules acted as efficient "electron sponges," showcasing potential in redox chemistry applications (Rathore et al., 2001).
Synthesis of Organic Compounds
Eade, McDonald, and Simes (1975) utilized 2,6-dimethoxyphenylmagnesium bromide in the synthesis of α-D-glucopyranosyl-2,6-dimethoxybenzene, demonstrating its role in the formation of complex organic molecules (Eade et al., 1975).
Nanoparticle Synthesis and Biocompatibility
Mahmoudi et al. (2009) studied the biocompatibility of superparamagnetic iron oxide nanoparticles (SPIONs) synthesized using ferrous salts and 2,5-dimethoxyphenyl compounds, highlighting its relevance in nanoparticle synthesis and biomedical applications (Mahmoudi et al., 2009).
Suzuki Cross-Coupling Reactions
Winkle and Schaab (2001) explored the use of 3,5-dimethylphenylmagnesium bromide in Suzuki cross-coupling reactions, essential for creating complex organic frameworks (Winkle and Schaab, 2001).
Understanding Grignard Reagent Structures
Spek et al. (1974) and Ōkubo (1975) conducted structural studies on Grignard reagents, including ethylmagnesium bromide and phenylmagnesium bromide, to understand their molecular configurations and reactivity, which is fundamental to organometallic chemistry (Spek et al., 1974), (Ōkubo, 1975).
Synthetic Processes in Chemical Engineering
Smeets et al. (2003) reported on the process design and scale-up for synthesizing organic compounds using Grignard reagents like thienylmagnesium bromide, reflecting the practical applications in industrial chemical processes (Smeets et al., 2003).
Medicinal Chemistry and Drug Synthesis
Dixon, Netherton, and Baines (1998) researched the addition of methylmagnesium iodide to organometallic compounds, demonstrating the application of Grignard reagents in the synthesis of drugs and bioactive molecules (Dixon et al., 1998).
Safety and Hazards
This compound is considered hazardous. It is flammable and may cause burns to the eyes, skin, and mucous membranes . It reacts violently with water and its vapors may form explosive mixtures with air . Containers of this compound may explode when heated . It is recommended to handle this compound under inert gas and protect it from moisture .
properties
IUPAC Name |
magnesium;1,4-dimethoxybenzene-6-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O2.BrH.Mg/c1-9-7-3-5-8(10-2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUMLBJCEMZKKU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C[C-]=C(C=C1)OC.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454722 | |
| Record name | 2,5-Dimethoxyphenylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62890-98-6 | |
| Record name | 2,5-Dimethoxyphenylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



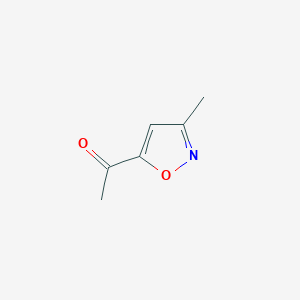
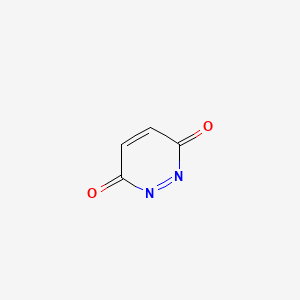


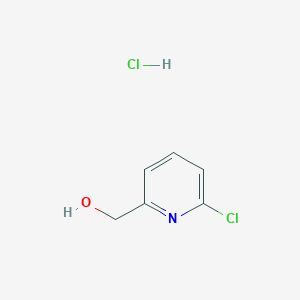
![2-Chloro-5-methylbenzo[d]thiazole](/img/structure/B1590743.png)

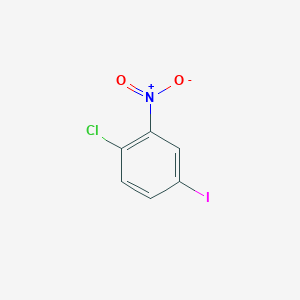
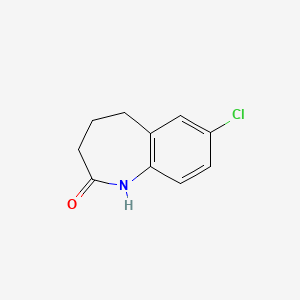
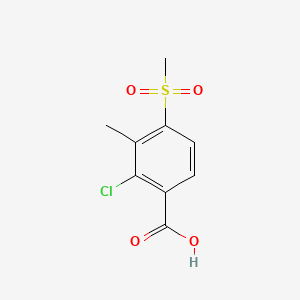

![7-Methoxy-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1590755.png)

